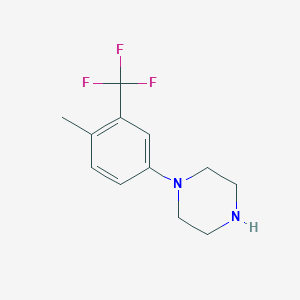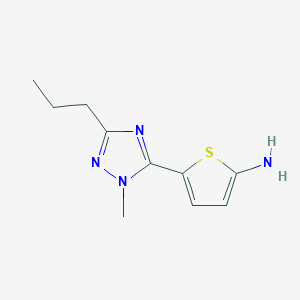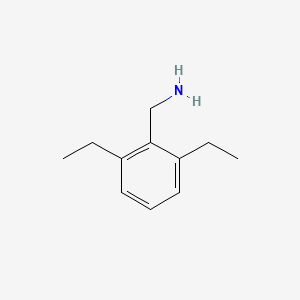
(2,6-Diethylphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Diethylphenyl)methanamine is an organic compound characterized by a phenyl ring substituted with two ethyl groups at the 2 and 6 positions and an amine group attached to the methylene carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diethylphenyl)methanamine typically involves the alkylation of 2,6-diethylphenol followed by amination. One common method is:
Alkylation: 2,6-Diethylphenol is reacted with formaldehyde in the presence of a base to form (2,6-Diethylphenyl)methanol.
Amination: The (2,6-Diethylphenyl)methanol is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.
化学反応の分析
Types of Reactions: (2,6-Diethylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
(2,6-Diethylphenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (2,6-Diethylphenyl)methanamine depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethyl groups and amine functionality can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.
類似化合物との比較
(2,6-Dimethylphenyl)methanamine: Similar structure but with methyl groups instead of ethyl groups.
(2,6-Diethylphenyl)ethanamine: Similar structure but with an ethylamine group instead of methanamine.
Uniqueness: (2,6-Diethylphenyl)methanamine is unique due to the steric and electronic effects imparted by the ethyl groups, which can influence its reactivity and interaction with other molecules
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
特性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC名 |
(2,6-diethylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4,8,12H2,1-2H3 |
InChIキー |
HIXZJPWRAALXBT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
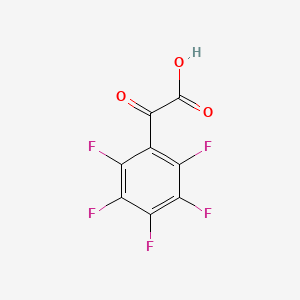
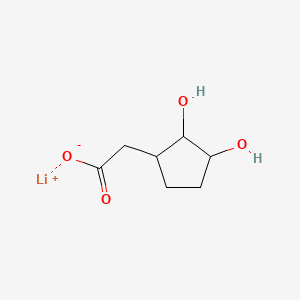
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)
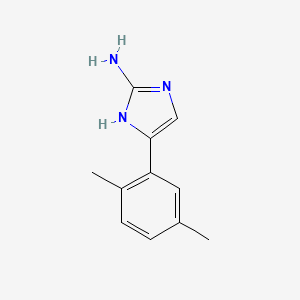

![rel-(4AR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13537052.png)
![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B13537056.png)
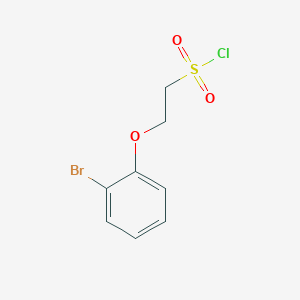
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B13537071.png)
![Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B13537077.png)
